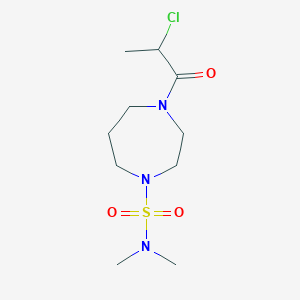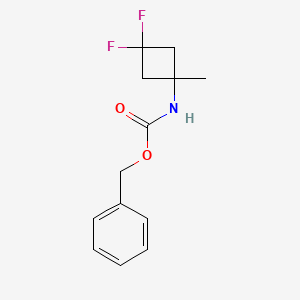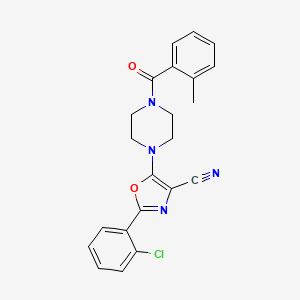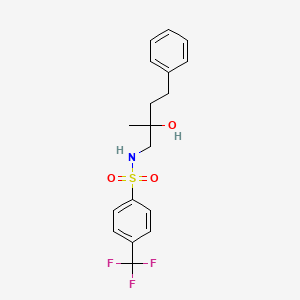
2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from basic aromatic compounds and proceeding through a series of functional group transformations. For example, the synthesis of compounds related to the subject molecule involves reactions like O-alkylation, bromination, condensation, and N-alkylation, using starting materials such as chlorobenzyl chloride, hydroxyacetophenone, and triazole (Shi-Feng Jian, 2003).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular structure, revealing the spatial arrangement of atoms within the compound. Structures of related compounds show that molecules can be linked into complex sheets built solely from hydrogen bonds, indicating a potential for forming solid-state structures with specific properties (B. Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such molecules are influenced by the presence of functional groups and the overall molecular architecture. Compounds in this category have shown to participate in various chemical reactions, including interactions with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic benzoxazasiloles, indicating the reactivity of the acetamide moiety towards silylation (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be deduced from related compounds. For instance, the crystallization of certain derivatives from solvents like dimethylformamide produced samples suitable for structure determination by single crystal diffraction, highlighting the importance of solvent choice in the analysis of physical properties (B. Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present. Compounds with similar structures have been shown to undergo reactions such as hydrolysis, methanolysis, and isopropanolysis, leading to the formation of silanols and further transforming into different silanes, demonstrating the chemical versatility of the acetamide backbone (N. Lazareva et al., 2017).
科学的研究の応用
Chemical Synthesis and Modification
This compound, due to its structural complexity, is a candidate for chemical synthesis and modification studies aiming at understanding its interaction with biological systems or enhancing its properties for specific applications. For example, research has demonstrated the synthesis of similar compounds through complex chemical reactions, focusing on their potential as herbicides and safeners. The process involves intricate steps like reductive dehalogenation and enolization, indicating the compound's utility in developing agricultural chemicals (Latli & Casida, 1995).
Antitumor and Anticancer Activities
Several studies have highlighted the antitumor and anticancer potential of derivatives of this compound. For instance, derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests the compound's derivatives could be valuable in developing new anticancer agents.
Biological Activities
The biological activities of similar compounds, including their antifungal and plant growth-regulating activities, have been studied. Compounds synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate showed promising results in antifungal tests and plant growth regulation (Li Fa-qian et al., 2005). This highlights the potential agricultural applications of these chemicals, possibly as fungicides or growth regulators.
Antimicrobial Properties
Compounds synthesized from 2-(4-chlorophenoxy)acetamide derivatives have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents. Such studies underscore the compound's relevance in addressing microbial resistance by offering new chemical scaffolds for drug development (Fuloria et al., 2009).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-11-1-3-14(4-2-11)22-9-15(21)17-7-12-8-20(19-18-12)13-5-6-23-10-13/h1-6,8,10H,7,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBULKODMMRZAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)




![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)


![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-5-phenylphenyl]ethanone](/img/structure/B2499001.png)